molecular formula C19H15Cl2NO3S2 B11986413 (5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11986413
M. Wt: 440.4 g/mol
InChI Key: NVNXJRIIIGQALF-RQZCQDPDSA-N
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Description

(5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with a dichlorophenyl group and a furan ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dichlorobenzaldehyde with 2-furylmethylamine to form an intermediate Schiff base. This intermediate is then reacted with thioglycolic acid and tetrahydrofuran in the presence of a base to yield the final thiazolidinone product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thiazolidinone ring to a more reduced form.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Amines, thiols, dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

(5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular signaling pathways can induce apoptosis in cancer cells, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-{[5-(2,4-Dichlorophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one
  • (5E)-5-{[5-(2,6-Dichlorophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The unique combination of the dichlorophenyl group and the furan ring in (5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one contributes to its distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit enhanced antimicrobial or anticancer properties due to the specific positioning of the chlorine atoms on the phenyl ring.

Properties

Molecular Formula

C19H15Cl2NO3S2

Molecular Weight

440.4 g/mol

IUPAC Name

(5E)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H15Cl2NO3S2/c20-11-3-5-15(21)14(8-11)16-6-4-12(25-16)9-17-18(23)22(19(26)27-17)10-13-2-1-7-24-13/h3-6,8-9,13H,1-2,7,10H2/b17-9+

InChI Key

NVNXJRIIIGQALF-RQZCQDPDSA-N

Isomeric SMILES

C1CC(OC1)CN2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/SC2=S

Canonical SMILES

C1CC(OC1)CN2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)SC2=S

Origin of Product

United States

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